molecular formula C16H24N2O2 B1343949 (R)-1-Boc-2-benzylpiperazine CAS No. 947684-78-8

(R)-1-Boc-2-benzylpiperazine

Cat. No.: B1343949
CAS No.: 947684-78-8
M. Wt: 276.37 g/mol
InChI Key: QKUHUJCLUFLGCI-CQSZACIVSA-N
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Description

®-1-Boc-2-benzylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a benzyl group attached to the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-benzylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-2-benzylpiperazine.

    Protection: The nitrogen atom of the piperazine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain ®-1-Boc-2-benzylpiperazine in high yield and purity.

Industrial Production Methods: Industrial production of ®-1-Boc-2-benzylpiperazine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: ®-1-Boc-2-benzylpiperazine undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Free amine ®-2-benzylpiperazine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

®-1-Boc-2-benzylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of piperazine derivatives’ biological activity.

    Medicine: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-1-Boc-2-benzylpiperazine is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group provides stability and selectivity during synthetic transformations, while the benzyl group can participate in various chemical modifications. The compound’s reactivity is influenced by the electronic and steric effects of these functional groups.

Comparison with Similar Compounds

    ®-1-Boc-2-methylpiperazine: Similar structure but with a methyl group instead of a benzyl group.

    ®-1-Boc-2-phenylpiperazine: Contains a phenyl group instead of a benzyl group.

    ®-1-Boc-2-ethylpiperazine: Features an ethyl group in place of the benzyl group.

Uniqueness: ®-1-Boc-2-benzylpiperazine is unique due to the presence of the benzyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical properties.

Properties

IUPAC Name

tert-butyl (2R)-2-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUHUJCLUFLGCI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647569
Record name tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947684-78-8
Record name tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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